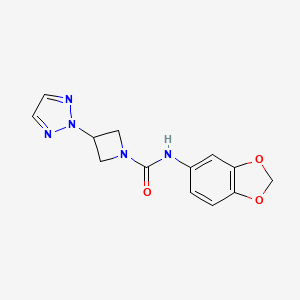

N-(2H-1,3-benzodioxol-5-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Description

The compound contains a benzodioxol moiety, a triazole ring, and an azetidine carboxamide scaffold. Benzodioxol groups are common in bioactive molecules (e.g., antioxidants or enzyme inhibitors), while triazoles are widely used in click chemistry and drug design due to their stability and hydrogen-bonding capabilities. The azetidine ring, a four-membered nitrogen heterocycle, may confer conformational rigidity, influencing binding affinity in target interactions.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c19-13(17-6-10(7-17)18-14-3-4-15-18)16-9-1-2-11-12(5-9)21-8-20-11/h1-5,10H,6-8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVIWWRYHLHCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 256.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains, indicating potential for this compound in treating infections .

- Anticancer Properties : The presence of the benzodioxole and triazole groups may contribute to cytotoxic effects on cancer cells. Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Compounds containing benzodioxole structures have been associated with neuroprotective activities, potentially making this compound relevant in neurodegenerative disease research.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from degeneration |

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with triazole rings exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess similar or enhanced activity due to its structural features .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of benzodioxole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values in the low micromolar range for structurally related compounds, indicating that this compound may also be effective in this context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The evidence highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () as a structurally related benzamide derivative. Key comparisons include:

The triazole group in the target compound may offer superior stability and modularity compared to the N,O-bidentate group in ’s compound, which is tailored for directing metal catalysts. However, the azetidine ring’s strain could limit synthetic accessibility compared to the more flexible benzamide scaffold.

Methodological Overlaps

Both compounds likely employ X-ray crystallography for structural validation, as evidenced by the widespread use of the SHELX software suite (). SHELX remains a gold standard for small-molecule refinement, ensuring high accuracy in bond-length and angle measurements. This methodological consistency underscores the importance of crystallography in confirming heterocyclic architectures.

Research Findings and Limitations

- Synthesis Challenges : The azetidine ring’s strain may complicate synthesis compared to the straightforward amidation in .

- Functional Group Efficacy : The triazole’s hydrogen-bonding capacity could enhance target binding in drug design, whereas the N,O-bidentate group in ’s compound is specialized for catalysis.

- Software Dependency : SHELX’s role in structural analysis () is critical for both compounds, though its limitations in handling low-resolution data may affect azetidine derivatives with conformational flexibility.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing N-(2H-1,3-benzodioxol-5-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the coupling of a benzodioxole derivative with a triazole-containing azetidine precursor. Key steps include:

- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.

- Cyclization to form the azetidine ring, requiring precise temperature control (0–5°C for initiation, followed by gradual warming to 25°C).

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction efficiency .

Critical parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Reaction time | 12–24 hours | Ensures complete cyclization |

| Catalyst | DMAP (5 mol%) | Accelerates amide coupling |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Match experimental molecular ion ([M+H]+) with theoretical m/z.

- X-ray crystallography : Resolve 3D conformation to assess steric effects on bioactivity .

Q. What in vitro assays are appropriate for preliminary bioactivity profiling?

Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (benzodioxole and triazole):

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms (common targets for triazole derivatives).

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.

- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in azetidine ring formation?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:

Q. What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer:

- Quantum mechanical calculations (DFT) : Simulate transition states for azetidine cyclization to identify kinetic bottlenecks.

- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., HIV-1 protease). Triazole moieties often exhibit π-π stacking with aromatic residues .

Q. How should researchers resolve contradictory bioactivity data across assay platforms?

Methodological Answer:

- Meta-analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cellular) to distinguish target-specific effects from off-target interactions.

- Dose-response validation : Re-test conflicting results using gradient concentrations (0.1–100 µM) to identify assay-specific artifacts.

- Structural analogs : Synthesize derivatives with modified benzodioxole substituents to isolate structure-activity relationships (SAR) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), heat (40°C), and UV light. Monitor degradation via HPLC.

- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using LC-MS/MS.

Q. How to design SAR studies for improving metabolic stability?

Methodological Answer:

- Isosteric replacement : Substitute benzodioxole with bioisosteres (e.g., benzofuran) to reduce CYP450-mediated oxidation.

- Deuterium incorporation : Replace labile hydrogen atoms in the azetidine ring with deuterium to slow metabolism.

- Microsomal stability assays : Compare half-life (t1/2) of analogs in liver microsomes to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.